

An In-Depth Technical Guide to SR16835 and the Nociceptin/Orphanin FQ System

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

SR16835 is a potent and selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor that is the fourth member of the opioid receptor family. Unlike classical opioid receptors, the NOP receptor and its endogenous ligand, N/OFQ, exhibit a distinct pharmacological profile. Activation of the NOP receptor has been implicated in a variety of physiological processes, including pain modulation, anxiety, and reward pathways. **SR16835** also displays partial agonist activity at the mu-opioid receptor (MOP). This dual activity makes it a compound of significant interest for the development of novel therapeutics, potentially offering a unique profile for managing pain and substance use disorders. This guide provides a comprehensive overview of **SR16835**, including its binding and functional characteristics, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for **SR16835**'s interaction with the NOP and mu-opioid receptors.



Receptor	Binding Affinity (Ki) (nM)	Reference
NOP (ORL1)	11.4	[1]
Mu-opioid	79.9	[1]

Table 1: Binding Affinity of SR16835 for NOP and Mu-Opioid Receptors

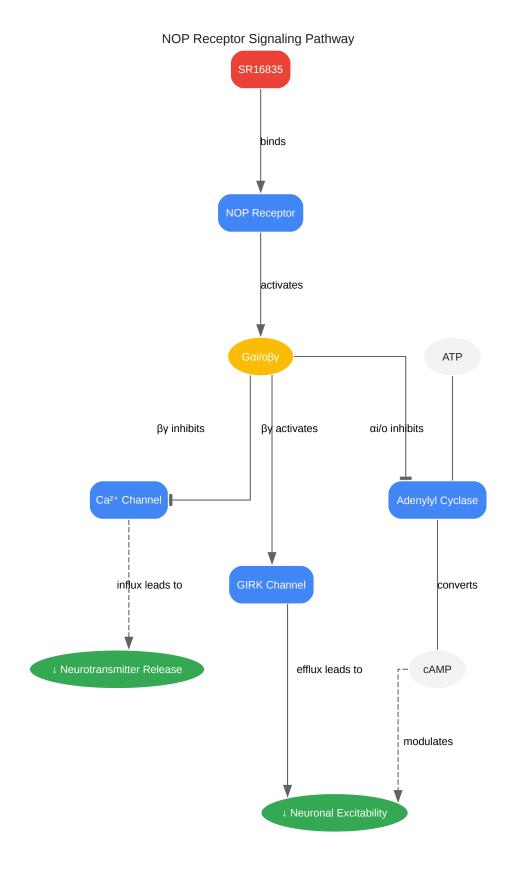
Assay	Receptor	Parameter	Value	Reference
Functional Activity	NOP (ORL1)	Agonist Profile	Full Agonist	[1]
Functional Activity	Mu-opioid	Agonist Profile	Partial Agonist	[1]

Table 2: Functional Activity Profile of SR16835

NOP Receptor Signaling Pathway

Activation of the NOP receptor by an agonist like **SR16835** initiates a cascade of intracellular signaling events. The NOP receptor primarily couples to inhibitory G proteins ($G\alpha i/o$). This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The $\beta\gamma$ subunits of the G protein can also modulate various ion channels, leading to the inhibition of voltage-gated calcium channels (N-, L-, and P/Q-type) and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release.





Click to download full resolution via product page

NOP Receptor Signaling Pathway



Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of novel compounds. Below are representative protocols for key in vitro and in vivo assays used to evaluate **SR16835**.

In Vitro Assays

1. Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound for a specific receptor.

- Materials:
 - Cell membranes expressing the human NOP or mu-opioid receptor.
 - Radioligand (e.g., [3H]-Nociceptin for NOP, [3H]-DAMGO for mu-opioid).
 - Test compound (SR16835) at various concentrations.
 - Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
 - Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
 - Glass fiber filters (e.g., Whatman GF/C).
 - Scintillation cocktail.
 - 96-well plates.
 - Filter harvester.
 - Scintillation counter.
- Procedure:
 - Prepare serial dilutions of SR16835.

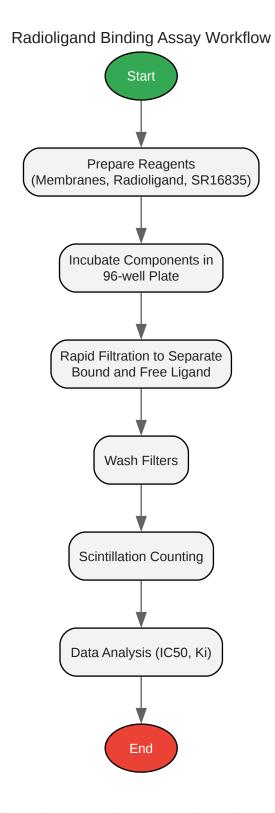
Foundational & Exploratory





- In a 96-well plate, add binding buffer, cell membranes, radioligand (at a concentration near its Kd), and either SR16835 or vehicle.
- To determine non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., unlabeled Nociceptin or DAMGO).
- Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting non-specific binding from total binding.
- Determine the IC50 value (concentration of SR16835 that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





Click to download full resolution via product page

Radioligand Binding Assay Workflow

2. cAMP Accumulation Assay



This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger. Since the NOP receptor is Gαi-coupled, its activation by an agonist like **SR16835** will inhibit adenylyl cyclase and lead to a decrease in cAMP levels.

Materials:

- Cells expressing the human NOP receptor (e.g., CHO-hNOP cells).
- Forskolin (an adenylyl cyclase activator).
- Test compound (SR16835) at various concentrations.
- Cell culture medium.
- cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
- Plate reader compatible with the chosen assay kit.

Procedure:

- Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
- The following day, replace the medium with a stimulation buffer.
- Pre-treat the cells with various concentrations of SR16835 for a short period (e.g., 15-30 minutes).
- Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
- Incubate for a defined period (e.g., 30 minutes) at 37°C.
- Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.[3][4][5]
- Generate a dose-response curve by plotting the percentage of inhibition of forskolinstimulated cAMP levels against the concentration of SR16835.

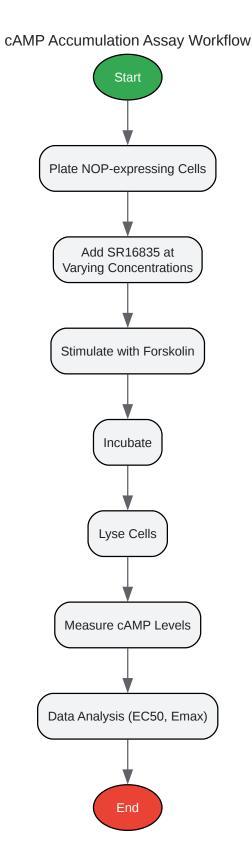






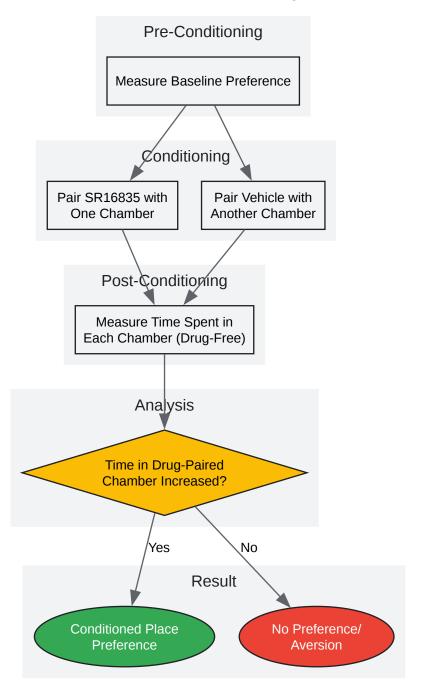
 Determine the EC50 (concentration of SR16835 that produces 50% of its maximal inhibitory effect) and Emax (maximal inhibition) from the curve.







Conditioned Place Preference Logical Flow



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Molecular basis of signaling specificity between GIRK channels and GPCRs PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to SR16835 and the Nociceptin/Orphanin FQ System]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10770995#sr16835-nociceptin-orphanin-fq-system]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com